mu-agatoxin I

Structural biology NMR spectroscopy Peptide toxin biophysics

Mu-agatoxin I (mu-Aga-I, mu-agatoxin-Aa1a) is a 36-amino acid, C-terminally amidated peptidyl neurotoxin isolated from the venom of the American funnel-web spider Agelenopsis aperta. It belongs to the beta/delta-agatoxin family and contains four intramolecular disulfide bonds constraining an inhibitor cystine-knot (ICK) fold.

Molecular Formula C14H11NO2
Molecular Weight 0
CAS No. 120500-28-9
Cat. No. B1169178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemu-agatoxin I
CAS120500-28-9
Synonymsmu-agatoxin I
Molecular FormulaC14H11NO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mu-Agatoxin I (CAS 120500-28-9): A Structurally Defined Insect-Selective Nav Channel Modulator for Biopesticide Discovery and Ion Channel Research


Mu-agatoxin I (mu-Aga-I, mu-agatoxin-Aa1a) is a 36-amino acid, C-terminally amidated peptidyl neurotoxin isolated from the venom of the American funnel-web spider Agelenopsis aperta [1]. It belongs to the beta/delta-agatoxin family and contains four intramolecular disulfide bonds constraining an inhibitor cystine-knot (ICK) fold [1]. Mu-agatoxin I acts as a modifier of presynaptic voltage-gated sodium channels (Nav) in insects, producing a hyperpolarizing shift in the voltage dependence of activation and slowing channel inactivation, which together cause spontaneous neurotransmitter release, repetitive action potentials, and ultimately irreversible spastic paralysis in target insects [2]. Unlike the co-occurring alpha- and omega-agatoxins, mu-agatoxins are selective for insect Nav channels and show no activity against vertebrate channels [2].

Insect-selective Nav channel modulator — no reported vertebrate activity
Irreversible paralysis phenotype for insect lethality endpoint studies
High-resolution NMR structure (PDB 1EIT) supports structure-guided design

Why Mu-Agatoxin I Cannot Be Simply Replaced by Other In-Class Insecticidal Spider Toxins


Despite high sequence homology among mu-agatoxins (mu-Aga-I through mu-Aga-VI share identical cysteine spacing and 36-38 residues [1]), critical functional differences preclude generic substitution. The mu-agatoxin family exhibits up to ~1.7-fold variation in insecticidal potency (LD50) across subtypes, with mu-agatoxin I showing superior potency relative to mu-agatoxin V in Manduca sexta larvae [1]. Even more significantly, closely related toxins from other agelenid spiders—delta-palutoxins (77-97% sequence identity) and curtatoxins—display distinct pharmacological signatures: delta-palutoxin IT1 lacks the hyperpolarizing shift in Nav channel activation voltage that is a hallmark of mu-agatoxin action, instead affecting only inactivation kinetics [2]. Across the broader landscape of insect-selective spider toxins, mu-agatoxins are distinguished by their dual site-4/site-3-like mechanism—simultaneously shifting activation voltage (site-4-like, analogous to scorpion beta-toxins) and slowing inactivation (site-3-like)—a combined pharmacological profile not replicated by site-1 blockers (e.g., hainantoxin-I) or pure site-3 toxins (e.g., Magi 2, Tx4(6-1)) [3]. These mechanistic and potency differences mean that substitution by a related toxin will not reproduce the same experimental outcome.

Intra-family potency variation: mu-agatoxin subtypes differ up to ~1.7-fold in insecticidal endpoint, limiting direct substitution.
Delta-palutoxins lack activation voltage shift — neurophysiological disruption profile may not replicate mu-agatoxin I outcomes.
Single-site Nav toxins (site-1 blockers, site-3 only) cannot reproduce combined site-4/site-3 dual mechanism.

Quantitative Differential Evidence for Mu-Agatoxin I Relative to Closest Analogs and Alternatives


Evidence 1: Conformational Homogeneity vs. Conformational Heterogeneity — Mu-Aga-I Yields a Single Well-Defined NMR Structure, Whereas Mu-Aga-IV Exhibits Dual Conformations

The solution structure of mu-agatoxin I (mu-Aga-I) was determined by NMR spectroscopy using 256 interresidue NOE-derived distance restraints and 25 angle restraints from vicinal coupling constants, yielding an average backbone RMSD of 0.89 Å among 38 converged conformers—indicating a single well-defined conformation in solution [1]. In contrast, the closely related homolog mu-agatoxin IV (mu-Aga-IV), which shares the same disulfide-bonded cystine-knot scaffold and overall fold, exhibited two distinct and equally populated conformations in solution, arising from cis and trans peptide bond isomers at Pro15 [1]. This conformational heterogeneity in mu-Aga-IV complicated NMR spectral analysis and prevented determination of a single high-resolution structure [1].

Solution NMR Conformation
Head-to-head
Mu-Aga-I: single conformation (RMSD 0.89 Å)
Mu-Aga-IV: dual conformations (cis/trans Pro15)
Single structure supports structure-based design; dual conformers introduce ambiguity.
NMR in aqueous buffer; 256 NOE restraints.
Structural biology NMR spectroscopy Peptide toxin biophysics

Evidence 2: Paralysis Phenotype — Mu-Agatoxins Produce Gradual Irreversible Paralysis, Whereas Alpha-Agatoxins Produce Rapid Reversible Paralysis

In direct comparative injection assays in Manduca sexta larvae, mu-agatoxins (including mu-agatoxin I) produced a gradual but irreversible spastic paralysis, while alpha-agatoxins (acylpolyamine toxins of 452-505 Da from the same venom) produced immediate but fully reversible paralysis [1]. Electrophysiological recordings in insect motor nerve terminals confirmed that mu-agatoxins cause repetitive action potentials and sustained spontaneous neurotransmitter release, consistent with persistent sodium channel modification, whereas alpha-agatoxins act as use-dependent postsynaptic glutamate receptor antagonists with a rapidly reversible block [2].

Paralysis Phenotype
Head-to-head
Mu-agatoxins: irreversible spastic paralysis
Alpha-agatoxins: rapid reversible paralysis
Irreversible phenotype ensures lethality for biopesticide endpoint.
Injection bioassay in Manduca sexta larvae.
Insecticidal mechanism Neuromuscular paralysis Biopesticide efficacy

Evidence 3: Phyla-Selectivity — Mu-Agatoxins Are Strictly Insect-Selective, Whereas Alpha- and Omega-Agatoxins Modify Both Insect and Vertebrate Ion Channels

Comprehensive pharmacological characterization across the agatoxin superfamily has established that mu-agatoxins modify presynaptic voltage-gated sodium channels exclusively in insects, with no detectable effect on vertebrate sodium channels, while both alpha-agatoxins (glutamate receptor antagonists) and omega-agatoxins (calcium channel modulators) are active against both insect and vertebrate ion channels [1]. This phyla-selectivity is a defining feature that distinguishes mu-agatoxins from other voltage-gated sodium channel-targeting spider toxins such as delta-atracotoxins, which are known to target both insect and vertebrate Nav channels [2].

Phyla Selectivity
Class-level
Mu-agatoxins: insect Nav only
Alpha-/Omega-agatoxins, delta-atracotoxins: insect + vertebrate activity
Insect exclusivity supports biosafety profile for field research.
Review across agatoxin superfamily.
Species selectivity Insect-specific toxin Biosafety profiling

Evidence 4: Intra-Family Potency Differentiation — Mu-Agatoxin I Exhibits Superior Insecticidal Potency Relative to Mu-Agatoxin V in Manduca sexta

Among the mu-agatoxin family, LD50 values determined in Manduca sexta larvae reveal significant potency differences: mu-agatoxin I (mu-agatoxin-Aa1a) exhibits an LD50 of 28 ± 7 µg/g, compared to mu-agatoxin III (mu-agatoxin-Aa1c) at 38 ± 12 µg/g and mu-agatoxin V (mu-agatoxin-Aa1e) at 48 ± 11 µg/g [1][2][3]. This represents an approximately 1.7-fold greater potency for mu-agatoxin I relative to mu-agatoxin V, despite their high sequence conservation and identical disulfide-bonding patterns [1].

Insecticidal Potency (LD50)
Head-to-head
Mu-Aga-I: 28 ± 7 µg/g
Mu-Aga-V: 48 ± 11 µg/g
~1.7-fold difference
Lower LD50 may translate to reduced effective dose.
Manduca sexta larvae microinjection assay.
Insecticidal potency LD50 comparison Lepidopteran pest control

Evidence 5: Dual Pharmacological Mechanism — Mu-Agatoxins Uniquely Combine Activation Voltage Shift and Inactivation Slowing, Whereas Delta-Palutoxins Affect Only Inactivation

Mu-agatoxins exert a dual action on insect voltage-gated sodium channels: (1) a hyperpolarizing shift of approximately 30 mV in the voltage dependence of channel activation, causing channels to open at or near the resting membrane potential—an action analogous to scorpion beta-toxins at site 4; AND (2) slowing of Nav channel inactivation, a site-3-like action [1]. In contrast, the closely related delta-palutoxins (77-97% sequence identity), notably delta-palutoxin IT1, were distinguished by a lack of effect on peak sodium conductance, absence of a shift in the activation voltage of sodium channels, and action limited to slowing inactivation via the appearance of a late-maintained sodium current [2]. This pharmacological divergence is critical: the activation voltage shift produced by mu-agatoxins is what drives spontaneous channel opening at resting potential and consequent repetitive firing, a mechanism absent in delta-palutoxins [1][2].

Nav Gating Mechanism
Context-dependent
Mu-agatoxins: ~30 mV activation shift + inactivation slowing
Delta-palutoxin IT1: inactivation slowing only
Dual mechanism drives profound neuronal disruption; single mechanism may not replicate endpoint.
Electrophysiology in insect motoneurons/oocytes.
Sodium channel gating Site-4 and site-3 pharmacology Electrophysiology

Evidence 6: Experimental Structure Availability — Mu-Agatoxin I Possesses a High-Resolution NMR Structure (PDB 1EIT), Enabling Structure-Based Design Approaches Not Possible with Uncharacterized Family Members

Mu-agatoxin I is the only mu-agatoxin subtype for which a full experimental solution NMR structure has been deposited in the Protein Data Bank (PDB ID: 1EIT), determined using 256 NOE-derived distance restraints and 25 angle restraints [1][2]. While model structures were developed for mu-agatoxin IV based on the mu-Aga-I scaffold, these are homology models rather than independently determined experimental structures [1]. Among the broader superfamily of insect-selective spider toxins targeting Nav channels, relatively few possess experimentally determined 3D structures, limiting the scope for rational, structure-guided optimization [1].

Experimental 3D Structure
Reported
Mu-Aga-I: PDB 1EIT available
Mu-Aga-IV and others: only homology models
Experimental structure enables rational engineering; uncharacterized subtypes lack this resource.
NMR structure with 256 NOE restraints.
PDB structure Structure-based drug design Computational modeling

Optimal Research and Industrial Application Scenarios for Mu-Agatoxin I Based on Quantitative Evidence


Scenario 1: Recombinant Baculovirus Biopesticide Engineering — Preferential Use of Mu-Agatoxin I Over Mu-Agatoxin V for Enhanced Insecticidal Potency

For recombinant baculovirus-based biopesticide development targeting lepidopteran pests, mu-agatoxin I is the preferred transgene candidate within the mu-agatoxin family. Its LD50 of 28 ± 7 µg/g in Manduca sexta represents a ~1.7-fold potency advantage over mu-agatoxin V (LD50 = 48 ± 11 µg/g), translating to faster speed of kill and lower effective inoculum [1]. Mu-agatoxin I combines this potency with an irreversible paralysis phenotype, ensuring lethality rather than transient immobilization—a key distinction from alpha-agatoxins, which produce only reversible paralysis [1]. The precedent for baculovirus-mediated expression of mu-agatoxin family members has already been established using mu-agatoxin IV [2], and the well-defined solution structure of mu-agatoxin I (PDB 1EIT) facilitates engineering of secretion signals and disulfide bond formation for optimal expression [3]. Its strict insect selectivity eliminates vertebrate toxicity concerns for field deployment [4].

Scenario 2: Insect Sodium Channel Pharmacological Probe — Dual Site-4/Site-3 Mechanism for Dissecting Nav Gating

Mu-agatoxin I serves as a unique pharmacological tool for investigating insect voltage-gated sodium channel gating mechanisms, particularly the allosteric coupling between activation and inactivation. Its dual mechanism—producing both a ~30 mV hyperpolarizing shift in activation voltage (site-4-like) and slowing of inactivation (site-3-like)—makes it the only commercially described spider toxin that simultaneously probes two distinct neurotoxin receptor sites on insect Nav channels [1]. This contrasts with single-site pharmacological tools such as hainantoxin-I (site-1 blocker) or Magi 2 (site-3 modifier only), and with delta-palutoxin IT1, which lacks the activation voltage shift component entirely [1][2]. Researchers studying the molecular determinants of insect Nav channel pharmacology or screening for insect-selective small-molecule modulators should select mu-agatoxin I as a reference ligand for site-4 engagement coupled with allosteric modulation of inactivation.

Scenario 3: Structure-Based Peptidomimetic Design — Using the PDB 1EIT Structure as a Template for Rational Optimization

Among insect-selective spider toxins, mu-agatoxin I offers a rare combination of potent insecticidal activity and a fully determined, publicly available experimental NMR structure (PDB 1EIT, backbone RMSD 0.89 Å among 38 converged conformers) [1]. This structural resource enables computational approaches—molecular docking to insect Nav channel homology models, pharmacophore extraction, in silico alanine scanning, and design of minimized peptide or peptidomimetic analogs—that are impossible with mu-agatoxin II, III, V, or VI, none of which have experimental structures [1]. The structural homogeneity of mu-Aga-I (single conformation in solution) provides a definitive template, in contrast to the conformational heterogeneity of mu-Aga-IV (two equally populated conformers from Pro15 cis/trans isomerization), which would complicate any structure-guided design campaign [1].

Scenario 4: Transgenic Plant Insect Resistance — Gene Candidate Selection Based on Irreversible Toxicity and Species Selectivity

For development of insect-resistant transgenic crops expressing peptide toxins, mu-agatoxin I provides a compelling candidate transgene. Its irreversible paralysis phenotype ensures that pests exposed to sub-lethal doses do not recover—a critical advantage over alpha-agatoxins, whose reversible action could allow pest survival and promote resistance development [1]. The strict insect selectivity of mu-agatoxin I, with no detectable effect on vertebrate Nav channels, addresses the primary biosafety concern that has limited the adoption of sodium channel-targeting toxins in transgenic crops [2]. Sequence homology with other agatoxin family members that have been successfully expressed in baculovirus systems [3] provides confidence in recombinant expressibility, while the availability of the high-resolution NMR structure supports engineering of protease stability and targeted mutagenesis to fine-tune potency and resistance management.

Application
Selection Property
Validation Focus
Baculovirus-based biopesticide engineering
Reported insecticidal potency and paralysis phenotype
Lepidopteran larval mortality endpoint and expression efficiency
Insect Nav channel gating studies
Dual site-4/site-3 pharmacological mechanism
Activation voltage shift and inactivation slowing in electrophysiology assays
Structure-guided peptidomimetic design
Experimental NMR structure availability
Structural template quality for pharmacophore modeling and mutagenesis
Transgenic plant insect resistance research
Irreversible insect toxicity and phyla selectivity
Pest mortality endpoint and non-target organism biosafety in planta
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